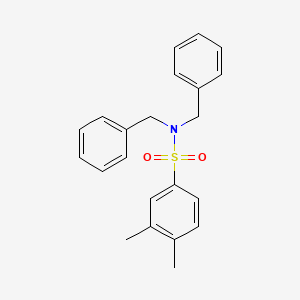

3-chloro-4-(4-methyl-1H-pyrazol-1-yl)aniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

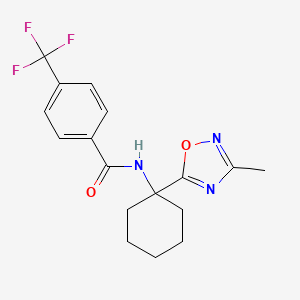

3-chloro-4-(4-methyl-1H-pyrazol-1-yl)aniline is a chemical compound that belongs to the class of organic compounds known as aniline and substituted anilines . It is a derivative of pyrazole, a five-membered heterocycle that is particularly useful in organic synthesis . Pyrazole derivatives are considered pharmacologically important active scaffolds that possess almost all types of pharmacological activities .

Synthesis Analysis

Pyrazoles are one of the most studied groups of compounds among the azole family. A huge variety of synthesis methods and synthetic analogues have been reported over the years . The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture .Molecular Structure Analysis

The molecular structure of 3-chloro-4-(4-methyl-1H-pyrazol-1-yl)aniline is characterized by the presence of a pyrazole ring, which is a five-membered heterocycle, and an aniline group, which is a phenyl group attached to an amino group . The presence of these functional groups contributes to the compound’s reactivity and its potential for forming various derivatives.Chemical Reactions Analysis

Pyrazole derivatives, including 3-chloro-4-(4-methyl-1H-pyrazol-1-yl)aniline, have been the subject of numerous chemical reaction studies. These compounds are known to participate in a wide range of reactions, leading to the formation of various pharmacologically active compounds .Wissenschaftliche Forschungsanwendungen

Chemical Reactions and Compound Formation : The compound is involved in chemical reactions leading to the formation of various derivatives. For instance, it participates in a domino reaction with heterocyclic CH acids, resulting in substituted 1-(pyrimidin-4-yl)pyrazole and aniline derivatives (Erkin & Ramsh, 2014).

Antimicrobial Applications : Synthesized derivatives of the compound have shown antimicrobial activity. A study synthesized azetidinones and thiazolidinones derivatives of 3-Chloro-4-(4-methyl-1H-pyrazol-1-yl)aniline, which exhibited excellent to good antibacterial activity (Mistry, Desai & Desai, 2016).

Electroluminescence Application : Tetradentate bis-cyclometalated platinum complexes with derivatives of 3-chloro-4-(4-methyl-1H-pyrazol-1-yl)aniline have been synthesized for applications in electroluminescence, particularly in organic light-emitting diodes (OLEDs) (Vezzu et al., 2010).

Crystal Structure Analysis : The compound and its derivatives have been analyzed for their crystal structures, providing insights into their molecular arrangements and potential applications in material sciences (Lingaraju, Chandra & Sadashiva, 2016).

Antiviral Research : Certain derivatives of the compound have been evaluated for their antiviral activity, particularly against respiratory syncytial virus (RSV), showing significant inhibitory effects (Fioravanti et al., 2015).

Synthesis and Reactivity in Chemistry : The compound is used in the synthesis of various chemical entities, demonstrating its reactivity and utility in organic synthesis (Parikh & Shah, 1985).

Eigenschaften

IUPAC Name |

3-chloro-4-(4-methylpyrazol-1-yl)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3/c1-7-5-13-14(6-7)10-3-2-8(12)4-9(10)11/h2-6H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOWBGUTVTCBHMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=C1)C2=C(C=C(C=C2)N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-4-(4-methyl-1H-pyrazol-1-yl)aniline | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![10-(4-ethylphenyl)-1-methyl-3-(3-phenylpropyl)-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purine-2,4-dione](/img/structure/B2608832.png)

![N-[(3-methoxyphenyl)methyl]-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2608835.png)

![2-(3'-(3-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-phenylacetamide](/img/structure/B2608839.png)

![3-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(2-(dimethylamino)ethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2608840.png)

amine hydrochloride](/img/structure/B2608841.png)

![2-(4-benzylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2608844.png)

![Dehydro abietic acid-[d2]](/img/structure/B2608845.png)

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2608848.png)

![Tert-butyl 2-[2-(aminomethyl)-2-bicyclo[2.2.1]heptanyl]acetate](/img/structure/B2608850.png)